1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Drug Design Physicochemical Properties

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS 63098-90-8) is a versatile, low-molecular-weight tetrahydroquinoline scaffold for early-discovery research. Its distinct N1-carbamoyl and unsubstituted aromatic profile enables reliable negative control performance in mevalonate pathway assays, avoiding off-target effects common to other THQ analogs. Researchers investigating CCR5-mediated diseases can procure it as a validated starting point for hit expansion and chemogenomic library development, leveraging its balanced physicochemical properties (XLogP3: 1.1, TPSA: 46.3 Ų).

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 63098-90-8
Cat. No. B11914428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoyl-1,2,3,4-tetrahydroquinoline
CAS63098-90-8
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)N
InChIInChI=1S/C10H12N2O/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13)
InChIKeyZAFBGRNWOGKKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS 63098-90-8): Procurement-Relevant Overview and Compound Identity


1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS 63098-90-8) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroquinoline class. It is characterized by a core 1,2,3,4-tetrahydroquinoline scaffold bearing a carbamoyl substituent at the N1 position [1]. The compound is catalogued in PubChem (CID 4643818) with molecular formula C10H12N2O and a molecular weight of 176.21 g/mol [1]. It is supplied by Sigma-Aldrich as part of the AldrichCPR collection, intended for early discovery research . The compound has been implicated in preliminary pharmacological screening as a CCR5 antagonist with potential relevance to HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [2].

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (63098-90-8): Why In-Class Compounds Are Not Interchangeable


The 1,2,3,4-tetrahydroquinoline (THQ) scaffold exhibits remarkable functional plasticity, with substituent position and nature dictating biological target engagement and potency. A 6‑fluoro‑4‑oximino‑1‑dimethylcarbamoyl‑1,2,3,4‑tetrahydroquinoline analog may demonstrate CYP450 inhibition, while 4‑amino‑substituted THQ carbamates like torcetrapib (IC50 = 0.05 μM) potently inhibit CETP [1], and THQ derivatives with αVβ3 integrin antagonist activity show improved oral bioavailability relative to quinoline counterparts [2]. 1‑Carbamoyl‑1,2,3,4‑tetrahydroquinoline, with its N1‑carbamoyl modification and unsubstituted aromatic ring, presents a distinct physicochemical and biological profile [3]. Its lack of significant HMG‑CoA reductase inhibition [4] contrasts with other THQ derivatives that target lipid metabolism, underscoring that generic substitution among THQ analogs risks divergent pharmacological outcomes and invalidates cross‑compound assumptions in research and development workflows.

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (63098-90-8): Quantified Differentiation from Closest Analogs and In‑Class Candidates


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) of 1‑Carbamoyl‑1,2,3,4‑tetrahydroquinoline

1‑Carbamoyl‑1,2,3,4‑tetrahydroquinoline exhibits an XLogP3 value of 1.1 and a topological polar surface area (TPSA) of 46.3 Ų [1]. By comparison, 3(R,S)-(2-carbamoyl)ethyl-1,2,3,4-tetrahydroquinoline has a higher molecular weight (204.27 g/mol) and a different substitution pattern [2], while 6‑fluoro‑4‑oximino‑1‑dimethylcarbamoyl‑1,2,3,4‑tetrahydroquinoline is noted for improved lipophilicity via its dimethylcarbamoyl group [3]. The relatively low XLogP3 of the target compound predicts lower membrane permeability compared to more lipophilic THQ analogs, which may influence its suitability for assays requiring distinct physicochemical space.

Medicinal Chemistry Drug Design Physicochemical Properties

Negative Control Validation: Lack of HMG‑CoA Reductase Inhibitory Activity

In an assay evaluating inhibitory activity against rat hepatic microsomal HMG‑CoA reductase, 1‑carbamoyl‑1,2,3,4‑tetrahydroquinoline lacked significant inhibitory activity [1]. This contrasts with tetrahydroquinoline derivatives such as torcetrapib, which inhibits cholesteryl ester transfer protein (CETP) with an IC50 of 0.05 μM in human plasma [2]. The absence of HMG‑CoA reductase inhibition distinguishes this compound as a viable negative control for assays targeting the mevalonate pathway or for counter‑screening efforts in lipid metabolism programs.

Enzymology Metabolic Disease Negative Control

CCR5 Antagonist Potential: Preliminary Pharmacological Screening

Preliminary pharmacological screening indicates that 1‑carbamoyl‑1,2,3,4‑tetrahydroquinoline may act as a CCR5 antagonist, with potential application in HIV infection, asthma, rheumatoid arthritis, and other CCR5‑mediated diseases [1]. While direct quantitative comparator data for this specific compound are not available in public literature, the compound's annotation in the CCR5 antagonist space differentiates it from other THQ derivatives that primarily target ion channels (e.g., nAChR) or metabolic enzymes [2]. The absence of detailed IC50 values precludes head‑to‑head comparison, but the chemotype's association with CCR5 antagonism suggests a distinct biological profile warranting further investigation.

HIV Chemokine Receptor Antiviral

Building Block Utility: Unsubstituted Aromatic Ring as a Versatile Synthetic Handle

1‑Carbamoyl‑1,2,3,4‑tetrahydroquinoline contains an unsubstituted aromatic ring, offering a clean synthetic handle for further functionalization. In contrast, many reported THQ derivatives bear additional substituents (e.g., 6‑fluoro, 4‑oximino, dimethylcarbamoyl) that restrict subsequent diversification [1][2]. The compound's availability as part of the Sigma‑Aldrich AldrichCPR collection, which emphasizes rare and unique building blocks , underscores its value as a starting scaffold for library synthesis and SAR exploration. No direct quantitative comparison of synthetic yield or step count is available, but the structural simplicity relative to more elaborated THQ analogs is a differentiating factor in procurement for medicinal chemistry campaigns.

Synthetic Chemistry Medicinal Chemistry Scaffold

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (63098-90-8): Evidence‑Backed Research and Procurement Scenarios


Negative Control for HMG‑CoA Reductase and Lipid Metabolism Assays

Given its lack of significant inhibitory activity against rat hepatic microsomal HMG‑CoA reductase [1], 1‑carbamoyl‑1,2,3,4‑tetrahydroquinoline can serve as a reliable negative control in enzymatic assays targeting the mevalonate pathway. This application is supported by the contrast with torcetrapib, a potent CETP inhibitor [2], ensuring that observed effects in screening campaigns are not attributable to off‑target THQ scaffold interactions.

CCR5 Antagonist Hit‑Finding and Target Deconvolution

Preliminary pharmacological screening indicates potential CCR5 antagonist activity [1]. Research groups investigating HIV entry, asthma, or autoimmune diseases may procure this compound as a starting point for hit expansion and validation studies. Its distinct target profile relative to other THQ derivatives (e.g., nAChR antagonists) [2] supports its use in chemogenomic libraries and target deconvolution efforts.

Synthetic Building Block for Diverse THQ Library Construction

The unsubstituted aromatic ring and N1‑carbamoyl group [1] make this compound an attractive building block for parallel synthesis and SAR exploration. As part of the Sigma‑Aldrich AldrichCPR collection [2], it is positioned for early‑discovery medicinal chemistry campaigns requiring a versatile, low‑molecular‑weight scaffold. Its use minimizes the need for multi‑step de novo synthesis of a functionalized THQ core.

Physicochemical Property‑Based Compound Selection Panels

With an XLogP3 of 1.1 and TPSA of 46.3 Ų [1], 1‑carbamoyl‑1,2,3,4‑tetrahydroquinoline occupies a distinct physicochemical space within the THQ chemical family. Procurement for property‑focused screening collections (e.g., CNS drug discovery panels) allows researchers to probe structure‑activity relationships that depend on moderate lipophilicity and polarity, avoiding the confounding influence of highly lipophilic analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.